2'-Bromospiro[fluorene-9,9'-xanthene]
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Overview
Description
“2’-Bromospiro[fluorene-9,9’-xanthene]” is a chemical compound with the molecular formula C25H15BrO. It has a molecular weight of 411.3 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “2’-Bromospiro[fluorene-9,9’-xanthene]” is 1S/C25H15BrO/c26-16-13-14-24-22(15-16)25(21-11-5-6-12-23(21)27-24)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“2’-Bromospiro[fluorene-9,9’-xanthene]” is a solid at room temperature . and 95% .Scientific Research Applications
Organosolubility and Optical Transparency in Novel Polyimides
Polyimides derived from 2′,7′-bis(4-aminophenoxy)-spiro(fluorene-9,9′-xanthene) have been crafted with notable organosolubility and optical transparency. These new polyimides exhibit transparent, flexible, and strong films with low moisture absorption and dielectric constants. Their UV-vis absorption cutoff wavelength ranges from 352–409 nm, displaying excellent thermal stability, with decomposition temperatures above 510 °C and glass transition temperatures between 296–346 °C (Zhang et al., 2010).
Material Chemistry in Organic Electronics
Spiro[fluorene-9,9′-xanthene] has been recognized for its unique structure, finding wide applications in material chemistry, particularly in organic electronics. Low-cost, stable, and high-performance derivatives of this compound have been highlighted as pivotal components in the domain of organic electronics (Sun, Ren & Xie, 2021).
High Thermal Stability and Mobility in OLEDs
Spiro[fluorene-9,9′-xanthene]-based materials, especially when substituted with tetra-carbazole, have shown high thermal stability and hole mobility, leading to efficient OLED performance. The superior performance of these materials has been attributed to their high glass transition temperature and hole mobility, resulting in impressive OLED efficiency metrics (Liang et al., 2017).
Non-fullerene Acceptors for Polymer Solar Cells
The synthesis and application of A-D-A type small molecule acceptors for nonfullerene polymer solar cells have been explored, utilizing a C2v-symmetric core based on dithienocyclopentaspiro[fluorene-9,9′-xanthene]. These novel acceptors exhibit high thermal stability, robust absorption in specific wavelength regions, and appropriate energy levels, contributing significantly to power conversion efficiencies in polymer solar cells (Yang et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2'-bromospiro[fluorene-9,9'-xanthene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15BrO/c26-16-13-14-24-22(15-16)25(21-11-5-6-12-23(21)27-24)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSXKCVWGSWZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=C4C=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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